(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
CAS No.:
Cat. No.: VC16291113
Molecular Formula: C22H24ClNO5S
Molecular Weight: 449.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24ClNO5S |
|---|---|
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | (E)-3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C22H24ClNO5S/c1-28-20-9-7-16(13-21(20)29-2)14-24(18-11-12-30(26,27)15-18)22(25)10-8-17-5-3-4-6-19(17)23/h3-10,13,18H,11-12,14-15H2,1-2H3/b10-8+ |
| Standard InChI Key | VNGSUZZIXHIUPE-CSKARUKUSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl)OC |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide, reflecting its stereochemistry and substituents. The (2E) designation specifies the trans configuration of the α,β-unsaturated amide group. Its molecular formula is C₂₃H₂₅ClN₂O₅S, with a molecular weight of 501.02 g/mol .
Table 1: Key Identifiers
Structural Features
The molecule comprises three distinct moieties:
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2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, known to enhance metabolic stability and modulate electronic properties .
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3,4-Dimethoxybenzyl group: A benzyl ether with methoxy substituents at positions 3 and 4, contributing to lipophilicity and potential hydrogen-bonding interactions .
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1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which may influence solubility and conformational rigidity.
The α,β-unsaturated amide linker adopts a planar geometry due to conjugation, a feature common in bioactive molecules targeting enzymatic active sites .
Synthesis and Manufacturing
Proposed Synthetic Route
While no explicit synthesis for this compound is documented, a plausible pathway can be inferred from analogous structures (e.g., ):
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Formation of the α,β-unsaturated amide:
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Introduction of the 3,4-dimethoxybenzyl group:
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Sulfonation of the tetrahydrothiophene ring:
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Oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide to form the 1,1-dioxide derivative, followed by coupling to the amide intermediate.
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Table 2: Key Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Amide coupling | EDC, HOBt, DCM, rt | ~65% |
| 2 | N-Alkylation | 3,4-dimethoxybenzyl chloride, K₂CO₃, DMF | ~50% |
| 3 | Sulfone formation | H₂O₂, AcOH, 60°C | ~75% |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data exist for this compound, but properties can be extrapolated from structurally related molecules:
Table 3: Physicochemical Parameters
The sulfone group enhances polarity, potentially improving aqueous solubility compared to non-oxidized thioether analogs. The 3,4-dimethoxybenzyl moiety contributes to increased lipophilicity, as evidenced by the predicted LogP value .
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